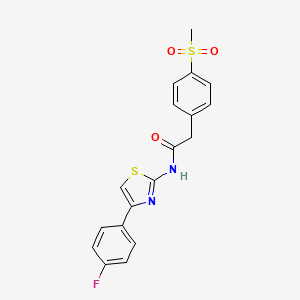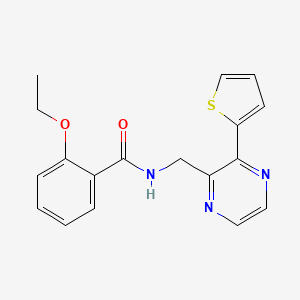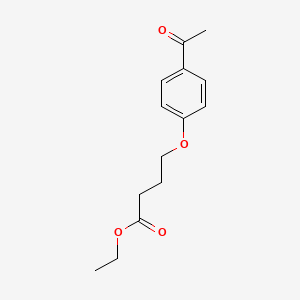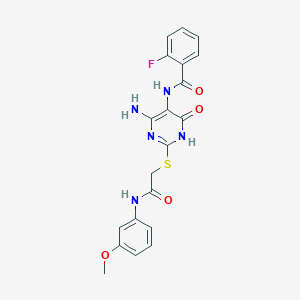![molecular formula C19H18N2O2S B2377799 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 325987-96-0](/img/structure/B2377799.png)
2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure for “2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide” is not provided in the sources I found .Chemical Reactions Analysis
The chemical reactions that “this compound” undergoes are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “this compound” are not provided in the sources I found .科学的研究の応用
Antimicrobial and Cytotoxic Activities
- Thiazole derivatives, including those similar to 2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide, have been explored for their antimicrobial and cytotoxic activities. Dawbaa et al. (2021) synthesized various thiazole derivatives and found some to exhibit significant antimicrobial and cytotoxic effects against various bacterial, fungal strains, and human leukemia cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Characterization and Synthesis
- Manolov, Ivanov, and Bojilov (2021) characterized a flurbiprofen derivative of this compound, highlighting the process of synthesis and analysis using various spectral data (Manolov, Ivanov, & Bojilov, 2021).
Anticancer and Antiviral Properties
- Çıkla et al. (2013) studied flurbiprofen hydrazide derivatives for their potential as anti-HCV, anticancer, and antimicrobial agents, indicating the therapeutic potential of related compounds (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, Kaushik-Basu, & Küçükgüzel, 2013).
Antibacterial Activity
- Tumosienė et al. (2012) synthesized azole derivatives from propanamide and evaluated their antibacterial activity, contributing to the understanding of the antimicrobial potential of related compounds (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012).
Urease Inhibition and Cytotoxicity
- Abbasi et al. (2020) developed bi-heterocyclic propanamides, revealing their potential as urease inhibitors and their low cytotoxic behavior. This suggests a possible biochemical application for similar compounds (Abbasi, Ramzan, ur-Rehman, Siddiqui, Hassan, Ali Shah, Ashraf, Shahid, & Seo, 2020).
Anti-inflammatory Properties
- Thabet et al. (2011) explored the anti-inflammatory potential of aminothiazoles and thiazolylacetonitrile derivatives, which could indicate similar properties in this compound (Thabet, Helal, Salem, & Abdelaal, 2011).
作用機序
Target of Action
A structurally similar compound, (2r)-2-amino-3,3,3-trifluoro-n-hydroxy-2-{[(4-phenoxyphenyl)sulfonyl]methyl}propanamide, is known to targetMatrix metalloproteinase-9 . Matrix metalloproteinases (MMPs) are a family of enzymes that degrade various components of the extracellular matrix, playing a crucial role in numerous physiological and pathological processes.
Biochemical Pathways
It’s worth noting that the metabolism of new fentanyl analogs, which are structurally similar, generally involves reactions likehydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Safety and Hazards
特性
IUPAC Name |
2-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13(2)18(22)21-19-20-17(12-24-19)14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVZFEYYFXCNHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2377718.png)



![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)

![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)


